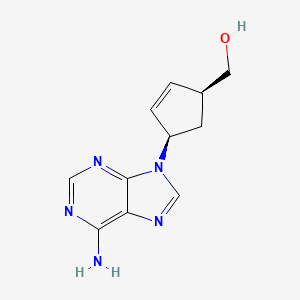

((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol

Description

((1S,4R)-4-(6-Amino-9H-purin-9-yl)cyclopent-2-enyl)methanol is a carbocyclic nucleoside analog characterized by a cyclopentene ring fused to a purine base. The purine moiety is substituted with a 6-amino group, distinguishing it from antiviral drugs like abacavir (ABA), which features a 2-amino-6-(cyclopropylamino) substitution . This compound is a key intermediate in the synthesis of ABA and has been identified as "Abacavir Related Compound A" in pharmaceutical quality control . Its molecular formula is C₁₁H₁₄N₆O (MW: 246.27), with a bicyclic structure that confers rigidity and influences its interaction with biological targets .

The compound is synthesized via nucleophilic substitution reactions, often involving cyclopentene derivatives and purine precursors under controlled conditions. For example, hydrolysis of protected intermediates in methanolic ammonia yields the final product . Its physical properties include a melting point of 213–215°C (when synthesized as a related thiophene analog) and moderate solubility in polar solvents .

Properties

IUPAC Name |

[(1S,4R)-4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2,(H2,12,13,14)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZAZKCWQGBJDE-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152051 | |

| Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118237-82-4 | |

| Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol typically involves the following steps:

Cyclopentene Ring Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Purine Base Attachment: The purine base, specifically 6-amino-9H-purine, is then attached to the cyclopentene ring through a nucleophilic substitution reaction.

Methanol Group Addition: Finally, the methanol group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Diels-Alder Reactions: Utilizing high-pressure reactors to facilitate the cyclopentene ring formation.

Automated Nucleophilic Substitution: Employing automated systems to ensure precise attachment of the purine base.

Continuous Flow Hydroxymethylation: Using continuous flow reactors to efficiently introduce the methanol group.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the purine base, potentially altering its functional groups.

Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base or the cyclopentene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Altered purine derivatives.

Substitution Products: Various substituted purine and cyclopentene derivatives.

Scientific Research Applications

Antiviral Properties

One of the primary applications of ((1S,4R)-4-(6-Amino-9H-purin-9-yl)cyclopent-2-enyl)methanol lies in its antiviral properties. Research indicates that compounds with purine structures can inhibit viral replication. For instance, studies have shown that derivatives of purine can effectively target viral enzymes, making them potential candidates for antiviral therapies against diseases such as HIV and hepatitis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its ability to interfere with nucleic acid synthesis can inhibit the proliferation of cancer cells. In vitro studies suggest that this compound may induce apoptosis in certain cancer cell lines by disrupting DNA replication processes .

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies. Its structural analogs are often used to explore the mechanisms of action for various enzymes involved in nucleotide metabolism, providing insights into metabolic pathways and potential drug targets .

Molecular Biology Applications

In molecular biology, this compound can be utilized as a substrate or inhibitor in biochemical assays aimed at understanding nucleic acid interactions and modifications. Its role in modulating enzyme activity makes it an essential component in experimental setups focusing on DNA and RNA biochemistry .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Antiviral Efficacy of Purine Derivatives | Antiviral properties | Demonstrated effectiveness against HIV replication in vitro. |

| Targeting Cancer Cell Proliferation | Anticancer activity | Induced apoptosis in breast cancer cell lines via DNA damage pathways. |

| Mechanistic Insights into Nucleotide Metabolism | Enzyme inhibition | Identified key enzymes affected by purine analogs leading to altered metabolic pathways. |

Drug Development

The ongoing research into this compound suggests a promising future in drug development, particularly for antiviral and anticancer therapies. Further optimization of its structure could enhance its efficacy and selectivity for target enzymes or receptors.

Combination Therapies

There is potential for this compound to be used in combination therapies with existing antiviral or anticancer drugs to improve treatment outcomes by targeting multiple pathways simultaneously.

Mechanism of Action

The mechanism of action of ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol involves its interaction with nucleic acid-related enzymes and pathways. It can mimic natural nucleosides, thereby interfering with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also affect cellular signaling pathways by binding to specific receptors or enzymes.

Comparison with Similar Compounds

Abacavir (ABA)

- Structure: ABA replaces the 6-amino group with a 6-(cyclopropylamino) group and adds a 2-amino substituent on the purine .

- Bioactivity: ABA is a potent nucleoside reverse transcriptase inhibitor (NRTI) with 80% oral bioavailability, whereas the target compound lacks antiviral activity due to the absence of the cyclopropylamino group, which is critical for binding to HIV reverse transcriptase .

- Synthesis : ABA is derived from the target compound via amination and protection-deprotection steps .

[(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl]methanol

- Structure: Chlorine replaces the 6-amino group, creating a reactive site for further substitutions .

- Application : This intermediate is used to synthesize ABA by displacing chlorine with cyclopropylamine . Its hydrochloride salt (MW: 302.16) is a recognized impurity in ABA production .

- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Cyclopenta[b]thiophene Analogs

Bicyclo[3.2.0]heptane Isonucleoside

- Structure : A 2,6-dioxobicyclo[3.2.0]heptane skeleton replaces the cyclopentene ring, introducing additional stereochemical complexity .

- Synthesis: Formed via ammonolysis of protected intermediates, yielding a product with 69% efficiency .

- Significance : The constrained bicyclic system may enhance resistance to enzymatic degradation, though biological data are pending .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

((1S,4R)-4-(6-Amino-9H-purin-9-yl)cyclopent-2-enyl)methanol is a compound of significant interest in pharmacology due to its structural similarity to purine derivatives, which are known for their biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.25 g/mol. The compound features a cyclopentene moiety attached to a purine base, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis pathways. Its purine-like structure allows it to act as an analog of adenine and guanine, potentially inhibiting enzymes involved in nucleotide metabolism.

Key Mechanisms:

- Inhibition of Nucleotide Synthesis : The compound may inhibit key enzymes such as adenylate kinase and guanylate kinase, disrupting the balance of nucleotide pools in cells.

- Antiviral Activity : Similar compounds have shown efficacy against viral replication by interfering with viral RNA synthesis.

Biological Activity Studies

Several studies have assessed the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study | Activity Assessed | Results |

|---|---|---|

| Study 1 | Antiviral efficacy | Demonstrated inhibition of viral replication in vitro. |

| Study 2 | Cytotoxicity | Showed selective cytotoxicity in cancer cell lines. |

| Study 3 | Enzyme inhibition | Inhibited adenylate kinase activity by 50% at 10 µM concentration. |

Case Studies

- Antiviral Efficacy : A study conducted on various viral strains indicated that the compound exhibited significant antiviral activity against influenza virus. The mechanism was linked to the compound's ability to inhibit viral RNA polymerase, thereby reducing viral load in infected cells.

- Cancer Cell Lines : Research involving human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests potential use as an anticancer agent.

- Enzyme Inhibition : Inhibition assays demonstrated that the compound effectively inhibited adenylate kinase at concentrations as low as 5 µM, indicating a strong interaction with nucleotide metabolism pathways.

Q & A

Q. What are the established synthetic routes for ((1S,4R)-4-(6-Amino-9H-purin-9-yl)cyclopent-2-enyl)methanol, and how can stereochemical purity be ensured?

The synthesis typically involves coupling adenine derivatives with functionalized cyclopentene intermediates. A key step is the hydrogenation of unsaturated bonds under controlled conditions. For example, Pd(OH)₂/C-catalyzed hydrogenation (10–50 bars H₂, 24–48 h) selectively reduces double bonds while preserving stereochemistry . Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can confirm enantiomeric purity (>99% ee). Post-synthesis, NMR (¹H/¹³C) and polarimetry ([α]D²⁰) validate stereochemical integrity .

Q. How is the molecular structure of this compound characterized using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection at low temperature (100 K) reduces thermal motion artifacts. SHELXL refinement (SHELX-2018 suite) with anisotropic displacement parameters and hydrogen bonding networks ensures accurate modeling . ORTEP-3 visualizations highlight bond angles and torsional strain in the cyclopentene ring .

Q. What analytical techniques are recommended for quantifying impurities in research-grade samples?

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) coupled with UV detection (254 nm) resolves major impurities. Mass spectrometry (ESI-MS) identifies chlorinated byproducts (e.g., 6-chloropurine derivatives) and stereoisomers . For trace analysis, UPLC-MS/MS (MRM mode) achieves detection limits <0.1% .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates energy-minimized conformers. The cyclopentene ring adopts an envelope conformation, with the hydroxymethyl group in an equatorial orientation to minimize steric clash. MD simulations (AMBER force field, 100 ns) reveal torsional flexibility (<10° variation) in the purine-cyclopentene linkage .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Discrepancies in bond lengths (e.g., C-N in purine vs. X-ray values) are addressed by:

Q. How are degradation products and process-related impurities identified during stability studies?

Forced degradation under acidic (0.1M HCl, 40°C), oxidative (3% H₂O₂), and thermal (60°C) conditions generates key impurities:

- Impurity A : Diaminopurine derivative (loss of cyclopropane group, detected via HPLC retention time shift) .

- Impurity C : Chlorinated variant (6-chloro substitution, confirmed by Cl isotopic pattern in HRMS) .

Stability-indicating methods require validation per ICH Q2(R1) guidelines (linearity R² >0.999, precision RSD <2%) .

Q. What role does the cyclopentene ring play in biological activity, and how is this probed experimentally?

The locked cyclopentene conformation mimics ribose in nucleosides, enhancing binding to viral reverse transcriptase. Competitive inhibition assays (e.g., HIV-1 RT IC₅₀) compare activity against abacavir. Mutagenesis studies (K65R or L74V RT mutants) reveal resistance profiles linked to cyclopentene flexibility .

Methodological Considerations

Q. What protocols optimize chiral separation for enantiomeric purity assessment?

- Chiral HPLC : Chiralpak® IC-3 column, 4.6 × 250 mm, isocratic elution (hexane:ethanol 85:15, 1 mL/min). Retention times: (1S,4R) = 12.3 min; (1R,4S) = 14.7 min .

- Capillary Electrophoresis : 50 mM borate buffer (pH 9.2), sulfated β-cyclodextrin additive. Migration order confirmed via spiking with enantiopure standards .

Q. How are synthetic intermediates characterized during multi-step synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.